D-Allose-13C-1 - 101615-88-7

D-Allose-13C-1

Catalog Number: EVT-1443832
CAS Number: 101615-88-7
Molecular Formula: C6H12O6
Molecular Weight: 181.148
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

D-Glucose (1-13C)

Compound Description: D-Glucose (1-13C) is a glucose molecule with the 13C isotopic label at the C1 position. It serves as a valuable tool in metabolic studies, allowing researchers to track the fate of glucose carbons through various pathways. For instance, it has been used to study glucose fermentation by bifidobacteria [, , , ], interactions with the Escherichia coli glucose/galactose receptor [], and the effects of insulin on glucose metabolism in Neurospora crassa [].

1,6-Anhydro-β-L-idopyranose-6-13C

Compound Description: 1,6-Anhydro-β-L-idopyranose-6-13C is a derivative of L-idose, a C-5 epimer of D-glucose. The 13C label is at the C6 position, and the molecule exists in an anhydro form with a linkage between C1 and C6. This compound has been used in studies focusing on the synthesis and characterization of sugar derivatives [].

Relevance: While structurally distinct from D-Glucose (3-13C), 1,6-Anhydro-β-L-idopyranose-6-13C arises during the chemical synthesis of D-glucose-6-13C []. This shared synthetic origin highlights the close relationship between different sugar molecules and their potential interconversions during chemical reactions.

D-Glucose-6-13C

Compound Description: D-Glucose-6-13C is a glucose molecule with the 13C isotopic label at the C6 position. This compound has been used extensively in metabolic studies, similar to D-Glucose (1-13C) and D-Glucose (3-13C), to investigate the flow of glucose carbons through different metabolic pathways [, , , ].

D-[U-13C]Glucose

Compound Description: D-[U-13C]Glucose is a glucose molecule where all six carbon atoms are uniformly labeled with the 13C isotope. This allows for comprehensive tracing of glucose metabolism through various pathways, providing detailed information about metabolic fluxes and intermediate formation [, , , ].

3-O-Methyl-D-Glucose

Compound Description: 3-O-Methyl-D-Glucose is a glucose derivative with a methyl group attached to the oxygen atom at the C3 position. It is a non-metabolizable glucose analogue, meaning it is transported into cells but not further metabolized. This characteristic makes it a valuable tool for studying glucose transport kinetics without the confounding effects of glucose metabolism [, , ].

D-Fructose

Compound Description: D-Fructose is a ketohexose, differing from D-glucose in the position of the carbonyl group. While glucose is an aldose with the carbonyl group at the end of the carbon chain, fructose is a ketose with the carbonyl group at the second carbon atom. This structural difference leads to distinct metabolic pathways for these two sugars [, , , , , ].

D-Glucosamine

Compound Description: D-Glucosamine is an amino sugar, a derivative of glucose where the hydroxyl group at C2 is replaced with an amine group. It is a precursor for the biosynthesis of glycosylated proteins and lipids and is commonly used as a dietary supplement for joint health [, ].

[1-13C]-D-Fructose

Compound Description: [1-13C]-D-Fructose is a fructose molecule with the 13C label at the C1 position. This specific labeling enables tracking the metabolic fate of fructose carbons through pathways such as glycolysis and gluconeogenesis [].

L-Ascorbic Acid (Vitamin C)

Compound Description: L-Ascorbic acid, commonly known as Vitamin C, is a water-soluble vitamin with antioxidant properties. In plants and some animals, it is synthesized from glucose through a series of enzymatic reactions [].

L-Tartaric Acid

Compound Description: L-Tartaric acid is a naturally occurring organic acid commonly found in grapes and other fruits. It is a byproduct of wine fermentation and is used as a food additive for its tart flavor. In grapes, L-tartaric acid is synthesized from glucose via L-ascorbic acid [].

D-Allose

Compound Description: D-Allose is a C-3 epimer of D-glucose, meaning their structures differ only in the configuration of the hydroxyl group at the C3 carbon. D-allose is a rare sugar with potential therapeutic applications, showing antitumor and anti-inflammatory properties [, ].

Source and Classification

D-Allose can be derived from D-allulose through enzymatic conversion processes. It belongs to the class of hexoses and is characterized by the presence of a ketone group at the first carbon position, which distinguishes it from other sugars. The classification of D-allose as a rare sugar highlights its limited natural occurrence and the importance of synthetic methods for its production.

Synthesis Analysis

Methods

D-Allose can be synthesized through both chemical and biological methods. Traditional chemical synthesis methods have been reported, including those by Bernaerts et al. (1963) and Baker et al. (1972), but these approaches often face challenges such as complicated purification processes and undesirable by-products .

Biological Synthesis: The most promising method involves the enzymatic conversion of D-glucose to D-allose through a series of steps:

  1. Conversion of D-glucose to D-fructose via D-glucose isomerase.
  2. Conversion of D-fructose to D-allulose using either D-tagatose 3-epimerase or D-allulose 3-epimerase.
  3. Final conversion of D-allulose to D-allose catalyzed by L-rhamnose isomerase .

This three-step enzymatic pathway has been optimized for efficiency, yielding significant amounts of D-allose.

Technical Details

The production process can be conducted using engineered strains of Escherichia coli, which have been modified to enhance the yield of D-allose from D-glucose. Key enzymes involved include:

  • D-glucose isomerase
  • D-allulose 3-epimerase
  • L-rhamnose isomerase

These enzymes facilitate the transformation through controlled fermentation processes, allowing for higher titer and purity of the final product .

Molecular Structure Analysis

Structure and Data

D-Allose has a molecular formula of C₆H₁₂O₆, similar to other hexoses but with a unique stereochemistry that differentiates it from its epimers. The structural representation shows hydroxyl groups arranged around the carbon backbone, influencing its reactivity and interactions with biological systems.

NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure of D-allose, with chemical shifts recorded in relation to tetramethylsilane as an internal standard. This analytical technique provides insights into the molecular configuration and dynamics of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

D-Allose participates in various biochemical reactions typical for sugars, including:

  • Glycosylation reactions, where it can act as a donor or acceptor in forming glycosidic bonds.
  • Isomerization reactions, facilitated by specific enzymes that convert it into other sugar forms.

The enzymatic conversion pathways are particularly significant for producing D-allose from precursors like D-allulose, highlighting its role in metabolic pathways within microbial systems .

Mechanism of Action

Process and Data

The mechanism by which D-allose exerts its effects involves several biochemical pathways:

  1. Metabolic Interconversion: It can be converted into other sugars through enzymatic action, affecting energy metabolism.
  2. Regulatory Functions: As a sugar, it may influence insulin signaling and glucose metabolism, although specific pathways remain under investigation.

Data from studies suggest that the presence of D-allose may modulate various metabolic processes, potentially offering therapeutic benefits in conditions like diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups.

Chemical Properties

  • Stability: Relatively stable under standard conditions but sensitive to extreme pH levels.
  • Reactivity: Participates in Maillard reactions and can undergo oxidation under specific conditions.

Relevant analyses include melting point determination and solubility tests, confirming its properties align with those expected for aldohexoses .

Applications

D-Allose has several scientific uses:

  • Metabolic Studies: Due to its unique labeling with carbon-13, it serves as a tracer in metabolic flux analysis.
  • Pharmaceutical Development: Investigated for potential applications in managing metabolic disorders.
  • Food Industry: Explored for its sweetening properties without significant caloric contribution compared to conventional sugars.

Research continues to explore its full potential across various domains, emphasizing the need for efficient synthetic routes to increase availability for study and application .

Properties

CAS Number

101615-88-7

Product Name

D-Allose-13C-1

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal

Molecular Formula

C6H12O6

Molecular Weight

181.148

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1

InChI Key

GZCGUPFRVQAUEE-BFPMOEKFSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

D-GLUCOSE (3-13C)

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